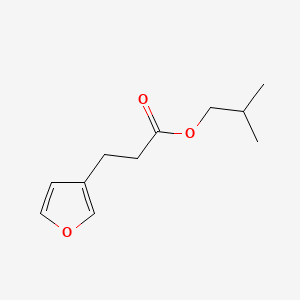

2-Methylpropyl furan-3-propionate

CAS No.: 93963-70-3

Cat. No.: VC16964643

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93963-70-3 |

|---|---|

| Molecular Formula | C11H16O3 |

| Molecular Weight | 196.24 g/mol |

| IUPAC Name | 2-methylpropyl 3-(furan-3-yl)propanoate |

| Standard InChI | InChI=1S/C11H16O3/c1-9(2)7-14-11(12)4-3-10-5-6-13-8-10/h5-6,8-9H,3-4,7H2,1-2H3 |

| Standard InChI Key | FDUJDSSSKYHAHB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)COC(=O)CCC1=COC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

2-Methylpropyl furan-3-propionate belongs to the class of furan esters, characterized by a furan ring substituted with a propionate ester group. Its IUPAC name is 2-[2-(2-methylpropyl)furan-3-yl]propanoate, reflecting the propionic acid esterified with a 2-methylpropyl (isobutyl) group at the furan ring's 3-position . The molecular formula is C₁₁H₁₆O₃, with a molecular weight of 196.24 g/mol . Key identifiers include:

Table 1: Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 93963-70-3 |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| IUPAC Name | 2-[2-(2-methylpropyl)furan-3-yl]propanoate |

| SMILES | O=C(OCC(C)C)CCC1=COC=C1 |

Physical and Chemical Properties

Spectroscopic Data

The compound’s canonical SMILES (O=C(OCC(C)C)CCC1=COC=C1) and InChIKey (SVDPTFHRRNUNRS-UHFFFAOYSA-N) provide insights into its stereochemistry and potential spectroscopic signatures . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this specific isomer remain underrepresented in publicly available literature.

Synthesis and Industrial Production

Esterification Pathways

The synthesis of 2-methylpropyl furan-3-propionate likely involves the esterification of furan-3-propionic acid with isobutanol under acidic catalysis, a common method for producing furan esters. For example, ethyl furan-3-propionate (CAS 56859-91-7) is synthesized via similar routes, employing ethanol instead of isobutanol. Key reaction parameters include:

-

Catalyst: Sulfuric acid or p-toluenesulfonic acid

-

Temperature: 80–100°C

-

Solvent: Toluene or dichloromethane

Challenges in Stereoselectivity

Furan esters with substitutions at the 3-position pose synthetic challenges due to the furan ring’s electronic structure, which favors electrophilic substitution at the 2- and 5-positions . Advanced techniques such as directed ortho-metalation or transition-metal-catalyzed coupling may be required to achieve regioselective synthesis .

Applications in Industry and Research

Flavoring Agent

Furan esters are widely used in the food and fragrance industries for their sweet, caramel-like odors. Although 2-methylpropyl furan-3-propionate lacks explicit regulatory approval as a flavoring agent, its structural relative isobutyl 3-(2-furyl)propanoate (CAS 105-01-1) has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). In 2018, JECFA concluded that this compound poses no safety concerns at current intake levels when used as a flavoring agent .

Pharmaceutical Intermediates

The compound’s furan ring and ester functionality make it a potential intermediate in drug discovery, particularly for antiviral or anti-inflammatory agents. Furan derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and HIV-1 reverse transcriptase, though specific studies on this isomer are lacking .

Regulatory and Environmental Considerations

Global Regulatory Status

-

European Union: Compliant with EC Regulation 1334/2008 on flavorings, pending specific authorization.

-

United States: Generally recognized as safe (GRAS) for flavoring under 21 CFR §172.515, contingent on adherence to Good Manufacturing Practices (GMP) .

Environmental Persistence

No ecotoxicity data exist for this compound, but its ester group suggests susceptibility to hydrolysis in aqueous environments, reducing bioaccumulation potential. The logP (octanol-water partition coefficient) is estimated at 2.5, indicating moderate hydrophobicity .

Analytical Methods for Detection

Gas Chromatography-Mass Spectrometry (GC-MS)

This compound can be identified using GC-MS with a non-polar capillary column (e.g., DB-5MS) and electron ionization. Characteristic fragmentation patterns include:

-

m/z 196: Molecular ion peak

-

m/z 139: Loss of isobutyl group (C₄H₉)

-

m/z 81: Furan ring fragment

Nuclear Magnetic Resonance (NMR)

Proton NMR in CDCl₃ is expected to show:

-

δ 1.0 ppm (d, 6H): Isobutyl methyl groups

-

δ 4.1 ppm (t, 2H): Ester oxygen-proximal methylene

Future Research Directions

-

Metabolic Studies: Clarify whether 3-substituted furan esters undergo epoxidation or ring-opening reactions.

-

Stereoselective Synthesis: Develop catalysts for efficient 3-position functionalization of furans.

-

Toxicokinetics: Evaluate absorption, distribution, and excretion in mammalian models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume